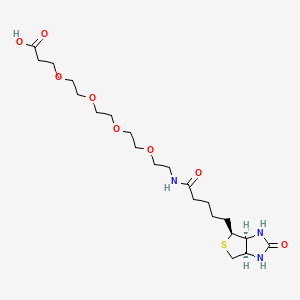

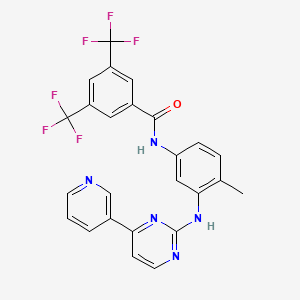

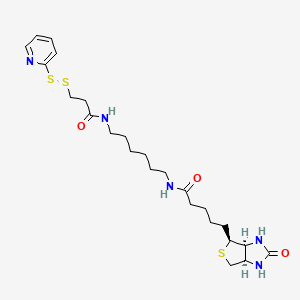

1,3,5,7-Tetramethyl-4,4-difluoro-3a-azonia-4a-aza-4-bora(V)-s-indacene-4-ide

Overview

Description

BODIPY 505/515 is a lipophilic fluorescent probe that localizes to intracellular lipid bodies and has been used to label lipid droplets. BODIPY 505/515 has been used for electron, epifluorescent, and confocal microscopy, as well as flow cytometry applications in various algae species. It displays excitation/emission maxima of 505/515 nm, respectively, and has been used for live and fixed cell applications.

Scientific Research Applications

pH-Sensing Properties

- Researchers have developed novel boron-dipyrromethene derivatives for pH sensing. These compounds, including variations of the specified chemical, exhibit OFF-ON-OFF type of pH-dependent fluorescent sensors. This property is due to the photoinduced intramolecular electron transfer, making these compounds significant for pH sensing applications (Chen et al., 2011).

Spectroscopic Properties

- A study on Bodipy derivatives, which includes similar compounds, reveals that their molecular configuration significantly influences their spectroscopic properties. The steric configuration and linking groups between various moieties in these compounds affect their fluorescence properties, offering insights for applications in spectroscopy and material sciences (Chen et al., 2011).

Fluorescent Probe Development

- Bodipy derivatives, closely related to the specified chemical, have been developed as fluorescent reporter groups for oligonucleotides. These findings are essential for biological applications, especially in the field of molecular biology and genetic research (Tram et al., 2011).

Solid-State Fluorescence Emission

- Research on Bodipy dyes, including structures similar to the specified compound, has shown that substituents at specific positions can tailor their solid-state fluorescence emission. This is crucial for the development of new materials with specific optical properties (Kim et al., 2015).

OLED Device Applications

- The compound has been incorporated into organic light emitting diodes (OLEDs) as a dopant, exhibiting significant green emission and indicating a full quantitative energy transfer process. This application demonstrates its potential in the development of efficient OLED devices (Hepp et al., 2004).

Mechanism of Action

Target of Action

BODIPY 505/515, also known as 1,3,5,7-Tetramethyl-4,4-difluoro-3a-azonia-4a-aza-4-bora(V)-s-indacene-4-ide or 2,2-difluoro-4,6,10,12-tetramethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene, primarily targets neutral lipids within cells . It is used as a stain for neutral lipids and as a tracer for oil and other nonpolar lipids .

Mode of Action

BODIPY 505/515 is a lipophilic fluorescent probe that can pass through the cell membrane into the cell . Once inside the cell, it localizes to the polar lipids in the cell to specifically stain the lipid droplets . This makes it a useful tool for labeling live cells and fixed cells .

Pharmacokinetics

Its ability to pass through the cell membrane suggests that it is readily absorbed and distributed within cells .

Result of Action

The primary result of BODIPY 505/515’s action is the staining of neutral lipids within cells . This allows for the visualization of lipid droplets under fluorescence microscopy, aiding in the study of lipid metabolism and storage within cells .

Action Environment

BODIPY 505/515 is relatively insensitive to the polarity and pH of the environment, making it stable under different physiological conditions . .

Biochemical Analysis

Biochemical Properties

BODIPY 505/515 interacts with various biomolecules, primarily lipids, within the cell . It is a small molecule dye with strong ultraviolet absorption ability, a relatively sharp fluorescence peak, and a high quantum yield . It is relatively insensitive to the polarity and pH of the environment and is stable under different physiological conditions .

Cellular Effects

BODIPY 505/515 has significant effects on various types of cells and cellular processes. It can pass through the cell membrane into the cell, localizing the neutral lipids in the cell to specifically stain the lipid droplets . This property allows it to be used for labeling both live and fixed cells . It has been used for electron, epifluorescent, and confocal microscopy, as well as flow cytometry applications in various species .

Molecular Mechanism

The molecular mechanism of action of BODIPY 505/515 involves its interaction with lipid molecules within the cell . Its nonpolar structure allows it to integrate into lipid-rich regions of the cell, such as lipid droplets . Once integrated, it can be visualized using fluorescence microscopy, providing a powerful tool for studying lipid metabolism and distribution within cells .

Temporal Effects in Laboratory Settings

The effects of BODIPY 505/515 can change over time in laboratory settings. For instance, the staining intensity of BODIPY 505/515 can vary depending on factors such as spectral properties, dye concentrations, cell concentrations, temperature, and incubation duration .

Dosage Effects in Animal Models

While specific studies on the dosage effects of BODIPY 505/515 in animal models are limited, it is known that the staining intensity of BODIPY 505/515 can be optimized by adjusting the concentration of the dye . A concentration of 1 ng mL −1 for percentage of fluorescent cell analysis and 50 ng mL −1 for mean fluorescence intensity analysis were shown to be optimal .

Metabolic Pathways

BODIPY 505/515 is involved in lipid metabolic pathways. It is used to visualize and quantify neutral lipid content in cells, providing a rapid and inexpensive analysis tool to measure neutral lipid content .

Transport and Distribution

BODIPY 505/515 is transported and distributed within cells and tissues via its integration into lipid-rich regions . It can pass through the cell membrane into the cell, localizing the neutral lipids in the cell to specifically stain the lipid droplets .

Subcellular Localization

BODIPY 505/515 localizes to intracellular lipid bodies . It has been used to label lipid droplets, which are lipid-rich organelles within the cell . This allows for the visualization and study of these structures, providing valuable insights into lipid metabolism within cells .

properties

IUPAC Name |

2,2-difluoro-4,6,10,12-tetramethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15BF2N2/c1-8-5-10(3)17-12(8)7-13-9(2)6-11(4)18(13)14(17,15)16/h5-7H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWYZTUZOEQTCOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-]1(N2C(=CC(=C2C=C3[N+]1=C(C=C3C)C)C)C)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15BF2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

21658-70-8 | |

| Record name | 21658-70-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

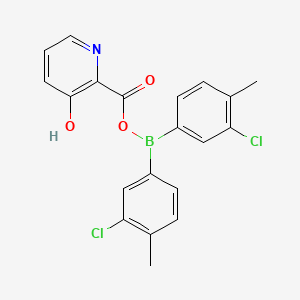

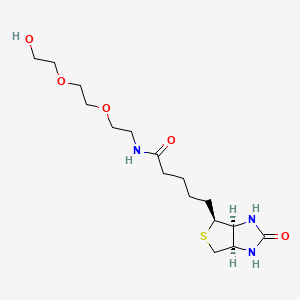

![4-((1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-5-yl)oxy)phthalonitrile](/img/structure/B1667276.png)

![N-(3-(2-(2-(3-Aminopropoxy)ethoxy)ethoxy)propyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B1667291.png)